![molecular formula C16H14F2N2 B14321770 (E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] CAS No. 109886-98-8](/img/structure/B14321770.png)
(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] is an organic compound characterized by the presence of two imine groups (C=N) connected via an ethane-1,2-diyl linker and substituted with 2-fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] typically involves the condensation reaction between ethane-1,2-diamine and 2-fluorobenzaldehyde. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
C2H4(NH2)2+2C6H4FCHO→C2H4(N=CHC6H4F)2+2H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The imine groups in (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] can undergo oxidation to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding diamines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and materials science.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The imine groups and fluorophenyl moieties are of interest for designing new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the imine groups. In medicinal chemistry, its mechanism may involve interaction with specific biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions facilitated by the fluorophenyl groups.
Comparación Con Compuestos Similares
Similar Compounds
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-phenylmethanimine]: Similar structure but lacks the fluorine substituent.
(E,E)-N,N’-(Propane-1,3-diyl)bis[1-(2-fluorophenyl)methanimine]: Similar but with a propane linker instead of ethane.
(E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(4-fluorophenyl)methanimine]: Similar but with fluorine at the para position.
Uniqueness
The presence of the 2-fluorophenyl groups in (E,E)-N,N’-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine] imparts unique electronic properties, enhancing its reactivity and potential interactions in both chemical and biological systems. The ortho-fluorine substituent can influence the compound’s steric and electronic environment, making it distinct from its analogs.
Propiedades
Número CAS |
109886-98-8 |
|---|---|
Fórmula molecular |
C16H14F2N2 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-N-[2-[(2-fluorophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14F2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2 |
Clave InChI |
RQCOWPPKEUPCKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


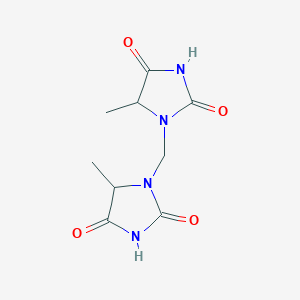
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)
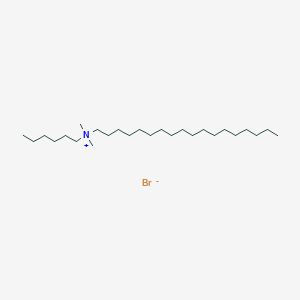
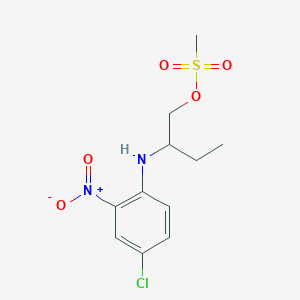
![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
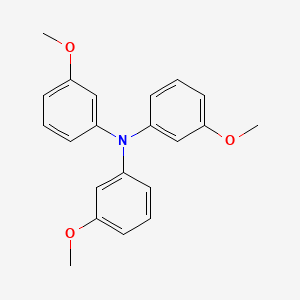
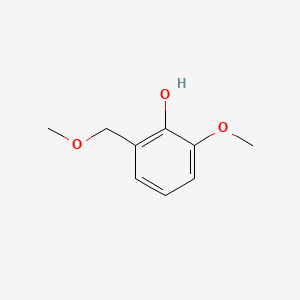
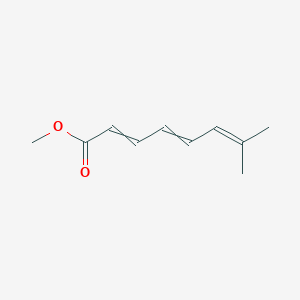
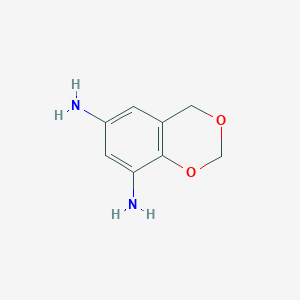
![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
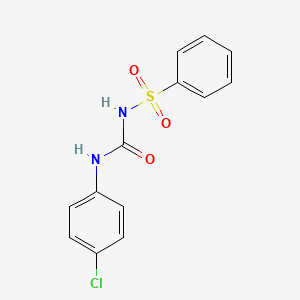
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
